Pyrrolo[1,2-f]triazine derivative 2

Catalog No.
S11230325
CAS No.
M.F
C26H27N7O3S
M. Wt
517.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolo[1,2-f]triazine derivative 2

Product Name

Pyrrolo[1,2-f]triazine derivative 2

IUPAC Name

N-[2-[(3R)-3-aminopiperidin-1-yl]-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide

Molecular Formula

C26H27N7O3S

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C26H27N7O3S/c1-18-8-10-23(11-9-18)37(35,36)30-22-13-24-25(34)32(15-20-6-3-2-5-19(20)14-27)26(29-33(24)17-22)31-12-4-7-21(28)16-31/h2-3,5-6,8-11,13,17,21,30H,4,7,12,15-16,28H2,1H3/t21-/m1/s1

InChI Key

ZYJICIOJMGMKDZ-OAQYLSRUSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=C2)C(=O)N(C(=N3)N4CCCC(C4)N)CC5=CC=CC=C5C#N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=C2)C(=O)N(C(=N3)N4CCC[C@H](C4)N)CC5=CC=CC=C5C#N

Pyrrolo[1,2-f]triazine derivative 2 is a member of a class of compounds known for their unique bicyclic structure, which features a fused pyrrole and triazine moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing various bioactive agents. The presence of nitrogen atoms in the ring enhances the compound's reactivity and biological properties, making it a valuable target for synthetic chemists and pharmacologists alike.

The reactivity of pyrrolo[1,2-f]triazine derivative 2 can be attributed to the electron-rich nature of the nitrogen atoms within its structure. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Cyclization Reactions: Pyrrolo[1,2-f]triazine derivatives can undergo cyclization to form more complex structures, often yielding biologically active compounds.
  • Functional Group Transformations: The compound can be modified through various chemical transformations, such as oxidation and reduction, to introduce different functional groups that enhance its biological activity.

Pyrrolo[1,2-f]triazine derivative 2 has demonstrated significant biological activities. Notably:

  • Kinase Inhibition: This compound has been shown to inhibit various kinases, including vascular endothelial growth factor receptor 2 and epidermal growth factor receptor, with low nanomolar IC50 values (e.g., 0.066 µM against vascular endothelial growth factor receptor 2) .
  • Antiviral Activity: It is also part of nucleoside drugs like remdesivir, which is used to treat viral infections including COVID-19 .
  • Potential Anticancer Properties: The compound's ability to modulate kinase activity suggests potential applications in cancer therapy.

Several synthetic strategies have been developed for pyrrolo[1,2-f]triazine derivative 2:

  • From Pyrrole Derivatives: Starting from N-unsubstituted pyrrole, treatment with specific reagents such as O-(2,4-dinitrophenyl) hydroxylamine leads to the formation of pyrrolo[1,2-f]triazines through cyclization reactions .
  • Bromohydrazone Method: This involves the use of bromohydrazones as intermediates to construct the triazine ring.
  • Transition Metal Catalysis: Transition metals can facilitate the formation of N–N bonds crucial for constructing the triazine framework.
  • Multistep Synthesis: More complex routes involve several steps that may include functional group interconversions and rearrangements .

Pyrrolo[1,2-f]triazine derivative 2 finds applications in various fields:

  • Medicinal Chemistry: Its role as a scaffold in drug discovery is significant due to its bioactivity against key therapeutic targets.
  • Antiviral Agents: As part of nucleoside analogs like remdesivir, it plays a critical role in treating viral infections.
  • Research Tools: Compounds derived from this scaffold are used in biochemical assays to study kinase activity and other cellular processes.

Interaction studies involving pyrrolo[1,2-f]triazine derivative 2 have focused on its binding affinity and selectivity towards various targets:

  • Kinase Binding Studies: Docking studies indicate that this compound occupies ATP binding sites in kinases, forming critical hydrogen bonds that enhance specificity and efficacy .
  • Cellular Assays: In vitro studies have demonstrated dose-dependent inhibition of phosphorylation events in cancer cell lines, suggesting potential therapeutic benefits .

Pyrrolo[1,2-f]triazine derivative 2 shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

Compound NameStructure TypeNotable Activity
Pyrrolo[2,1-f][1,2,4]triazineBicyclic heterocycleKinase inhibition
Furo[3,2-b]pyrroleFused ring systemAntibacterial activity
TriazolopyrimidineTricyclic structureAntiviral properties
ImidazopyridazineBicyclic structureAnticancer activity

Uniqueness

Pyrrolo[1,2-f]triazine derivative 2 is unique due to its specific arrangement of nitrogen atoms within the fused ring system which contributes to its potent biological activities. Its ability to act as both a kinase inhibitor and a component of antiviral therapies sets it apart from similar compounds that may not exhibit such a broad spectrum of activity.

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

517.18960892 g/mol

Monoisotopic Mass

517.18960892 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-08-2024

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